molecular formula C16H16N4S B12249717 1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

Cat. No.: B12249717
M. Wt: 296.4 g/mol
InChI Key: CMZMTLOKJFVORV-UHFFFAOYSA-N
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Description

1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a heterocyclic compound that incorporates a thiazole ring fused to a pyridine ring, along with a piperazine moiety. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole-pyridine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit the aggregation factor of human platelets and interact with various receptor targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is unique due to its specific combination of a thiazole ring fused to a pyridine ring and a piperazine moiety

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C16H16N4S/c1-2-4-13(5-3-1)19-8-10-20(11-9-19)16-18-14-12-17-7-6-15(14)21-16/h1-7,12H,8-11H2

InChI Key

CMZMTLOKJFVORV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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